Ácido 2-aminotiazol-4-carboxílico etílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

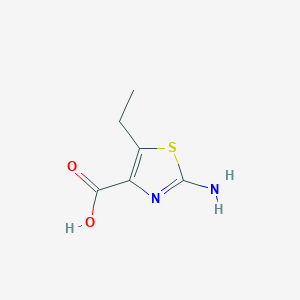

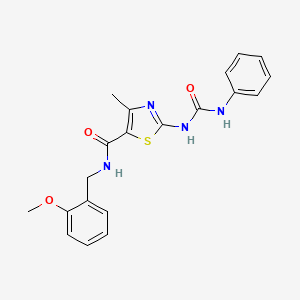

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Aplicaciones Científicas De Investigación

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It has potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

Ethyl 2-aminothiazole-4-carboxylic acid is a derivative of 2-aminothiazole, which has been found to have significant therapeutic roles in medicinal chemistry . The primary targets of this compound are various human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It also targets bacterial clinical isolates (MDRs) and fungal strains .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it has been found to have potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . In the case of bacterial and fungal strains, the compound shows significant antibacterial and antifungal potential . The compound’s interaction with the target enzyme UDP-N-acetylmuramate/l-alanine ligase has also been evaluated through docking studies .

Biochemical Pathways

2-aminothiazole derivatives, in general, have been found to possess a broad pharmacological spectrum . They are used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Result of Action

The result of the action of Ethyl 2-aminothiazole-4-carboxylic acid is the inhibition of the growth of various human cancerous cell lines and bacterial and fungal strains . For instance, certain synthesized compounds showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Action Environment

The action, efficacy, and stability of Ethyl 2-aminothiazole-4-carboxylic acid can be influenced by various environmental factors. It’s worth noting that the compound’s synthesis involves reacting ethyl bromopyruvate and thiourea , and the reaction environment could potentially influence the properties of the resulting compound.

Análisis Bioquímico

Biochemical Properties

Ethyl 2-aminothiazole-4-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been shown to have a strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This interaction suggests that Ethyl 2-aminothiazole-4-carboxylic acid could potentially act as an antagonist against this enzyme .

Cellular Effects

The effects of Ethyl 2-aminothiazole-4-carboxylic acid on cells are largely dependent on its interactions with various biomolecules. For example, its interaction with UDP-N-acetylmuramate/L-alanine ligase could potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ethyl 2-aminothiazole-4-carboxylic acid involves its binding interactions with biomolecules, such as enzymes. For instance, it has been shown to bind with UDP-N-acetylmuramate/L-alanine ligase, potentially inhibiting or activating this enzyme . This interaction could lead to changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-aminothiazole-4-carboxylic acid typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction mixture is refluxed for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) with a petroleum ether and ethyl acetate solvent system .

Industrial Production Methods: While specific industrial production methods for ethyl 2-aminothiazole-4-carboxylic acid are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the simplicity of the reaction setup .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Comparación Con Compuestos Similares

2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:

2-Aminothiazole: Used as a precursor for various pharmaceuticals and exhibits similar biological activities.

2-Aminothiazole-4-acetate: Known for its coordination ability and used in the synthesis of metal complexes.

2-Aminothiazoline-4-carboxylic acid: Exists in equilibrium with its tautomer and is a biomarker for cyanide poisoning.

Uniqueness: 2-Amino-5-ethyl-1,3-thiazole-4-carboxylic acid stands out due to its ethyl ester group, which enhances its solubility and reactivity in various chemical reactions. This makes it a versatile intermediate in the synthesis of more complex molecules .

Propiedades

IUPAC Name |

2-amino-5-ethyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-3-4(5(9)10)8-6(7)11-3/h2H2,1H3,(H2,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVXVYYCBTZEHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2392741.png)

![2,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2392746.png)

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2392749.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enoate](/img/structure/B2392750.png)

![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea](/img/structure/B2392753.png)

![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2392757.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2392758.png)

![(7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride](/img/structure/B2392759.png)

![2,6-difluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B2392761.png)